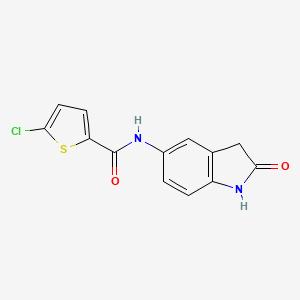

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds contain a carboxamido substituent attached to a benzene ring.

作用機序

Target of Action

The primary target of the compound 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

The compound this compound acts as a direct inhibitor of Factor Xa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound this compound, by inhibiting Factor Xa, affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .

Pharmacokinetics

It is known that the compound has good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The result of the action of this compound is the prevention of blood clot formation . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation . This makes the compound a potent antithrombotic agent .

生化学分析

Biochemical Properties

The compound 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is known to interact with various enzymes and proteins . It has been found to have a high affinity for the coagulation enzyme Factor Xa . This interaction suggests that the compound may play a role in the regulation of blood coagulation processes .

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with biomolecules. For instance, its interaction with Factor Xa could influence cell signaling pathways related to coagulation

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules such as Factor Xa . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 732.6°C at 760 mmHg and a melting point of 228-229°C , indicating its stability under certain conditions.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Its interaction with Factor Xa suggests it may be involved in the coagulation pathway

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-2-oxindole with thiophene-2-carboxylic acid derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings.

Reduction: Reduction reactions can occur at the carbonyl group of the oxindole moiety.

Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

科学的研究の応用

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

類似化合物との比較

- 5-chloro-N-(2-oxo-3-phenylindolin-5-yl)thiophene-2-carboxamide

- 5-chloro-N-(2-oxo-3-methylindolin-5-yl)thiophene-2-carboxamide

Comparison: Compared to similar compounds, 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity to Factor Xa. This unique structure contributes to its high potency and selectivity as an antithrombotic agent .

生物活性

5-Chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. This article explores the compound's mechanism of action, biochemical properties, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClN3O2S, with a molecular weight of approximately 307.76 g/mol. The compound features a thiophene ring, an oxindole moiety, and a carboxamide functional group, which contribute to its biological activity.

Target Enzyme : The primary target of this compound is Factor Xa (FXa), where it acts as a direct inhibitor. FXa plays a pivotal role in the coagulation cascade, leading to thrombin generation and subsequent fibrin clot formation.

Mode of Action : By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation. This mechanism positions it as a potential antithrombotic agent.

Pharmacokinetics

The compound exhibits good oral bioavailability, making it suitable for therapeutic applications. Its pharmacokinetic profile suggests that it can effectively reach systemic circulation and exert its anticoagulant effects when administered orally.

Research indicates that this compound interacts with various enzymes and proteins beyond FXa. These interactions can influence multiple cellular signaling pathways related to coagulation and inflammation.

Cellular Effects

The biological activity of this compound has been investigated in various cell lines. Notably, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as Akt.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticoagulant | Inhibition of Factor Xa | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Antiviral | Potential activity against viral infections |

Case Studies

- Anticoagulant Activity : In vitro studies demonstrated that this compound effectively inhibited FXa with an IC50 value indicative of its potency as an antithrombotic agent.

- Antitumor Properties : A study involving human lung cancer cell lines (A549) revealed that this compound significantly reduced cell viability by inducing apoptosis. The mechanism was linked to the activation of pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic factors like Bcl-2 .

- Antiviral Potential : Preliminary investigations suggest that the compound may exhibit antiviral properties, although further research is necessary to elucidate its efficacy against specific viral pathogens .

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates enhanced binding affinity for FXa due to its unique substitution pattern. This specificity contributes to its high potency and selectivity as an antithrombotic agent.

Table 2: Comparison with Similar Compounds

| Compound Name | Binding Affinity (Ki) | Activity Type |

|---|---|---|

| This compound | Low nanomolar | Anticoagulant |

| 5-Chloro-N-(2-oxo-3-methylindolin-5-yl)thiophene-2-carboxamide | Moderate micromolar | Antitumor |

| 5-Chloro-N-(2-oxo-3-phenyloxindole) | High micromolar | Antiviral |

特性

IUPAC Name |

5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-11-4-3-10(19-11)13(18)15-8-1-2-9-7(5-8)6-12(17)16-9/h1-5H,6H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMFGPOIUYCOBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(S3)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。